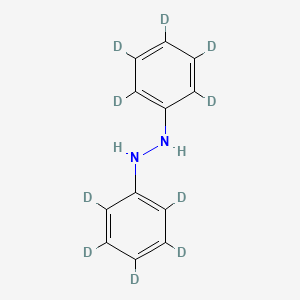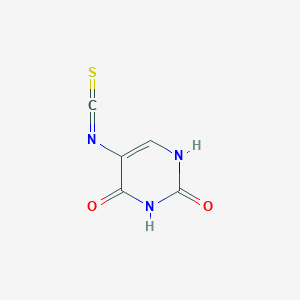
5-isothiocyanato-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isothiocyanato-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C5H3N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
The synthesis of 5-isothiocyanato-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with an isothiocyanate reagent. One common method includes the reaction of 5-amino-1H-pyrimidine-2,4-dione with thiophosgene under controlled conditions to introduce the isothiocyanate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-isothiocyanato-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-isothiocyanato-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-isothiocyanato-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
5-isothiocyanato-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-amino-1H-pyrimidine-2,4-dione: The precursor in its synthesis.
5-thiocyanato-1H-pyrimidine-2,4-dione: A related compound with a thiocyanate group instead of an isothiocyanate group.
5-chloro-1H-pyrimidine-2,4-dione: Another derivative with a chlorine substituent.
The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
7702-88-7 |
|---|---|
Molekularformel |
C5H3N3O2S |
Molekulargewicht |
169.16 g/mol |
IUPAC-Name |
5-isothiocyanato-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3N3O2S/c9-4-3(7-2-11)1-6-5(10)8-4/h1H,(H2,6,8,9,10) |
InChI-Schlüssel |
NFKMDNBGXPAUCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
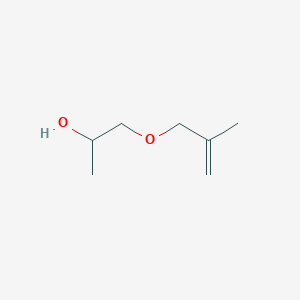
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
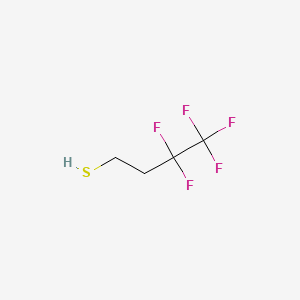
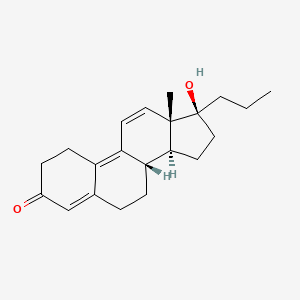
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
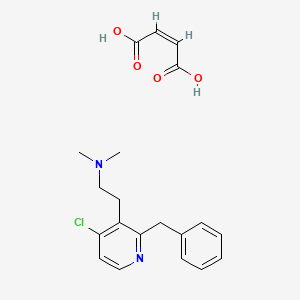
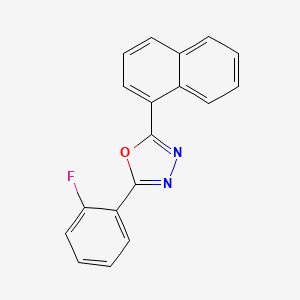
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)

